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The table below summarizes key efficacy outcomes for filgotinib 200 mg and adalimumab 40 mg, both in

combination with MTX.

Outcome Measure
Filgotinib 200 mg +
MTX

Adalimumab 40 mg
+ MTX

Notes

mTSS Change at 24
Weeks

0.13 [1] 0.16 [1] Lower change indicates
less radiographic

progression.

mTSS Improvement at

48/52 Weeks

Highest probability of

greatest improvement
[2]

Lower probability

than filgotinib 200 mg
[2]

Based on Bayesian

Network Meta-Analysis
(NMA) rankings.

Erosion Score
Improvement

Highest probability of
greatest improvement

[2]

Lower probability
than filgotinib 200 mg

[2]

Based on Bayesian NMA
rankings.

Joint Space Narrowing

Improvement

Highest probability of

greatest improvement
[2]

Lower probability

than filgotinib 200 mg
[2]

Based on Bayesian NMA

rankings.
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Outcome Measure
Filgotinib 200 mg +
MTX

Adalimumab 40 mg
+ MTX

Notes

ACR70 Response at 12

Weeks

26.3% [1] 14.2% [1] Higher percentage

indicates better clinical
response.

Clinical Remission
(DAS28(CRP)<2.6) at

12 Weeks

33.9% [1] 23.7% [1] Higher percentage
indicates better remission

rates.

Detailed Experimental Methodologies

The data in the comparison table are derived from two primary types of clinical research.

Phase 3 Randomized Controlled Trial (RCT): FINCH 1 [1]

Objective: To evaluate the efficacy and safety of filgotinib versus adalimumab and placebo, all in

combination with MTX.
Patient Population: 1,759 adults with moderately to severely active RA who had an inadequate

response to MTX (MTX-IR).
Study Design:

Type: Randomized, double-blind, placebo- and active-controlled trial.
Duration: 52 weeks.

Treatment Arms: Patients were randomized to receive filgotinib 200 mg, filgotinib 100 mg,
adalimumab 40 mg, or placebo, all on top of a stable dose of MTX.

Key Radiographic Endpoint:
Assessment: Change from baseline in the modified Total Sharp Score (mTSS) at Week 24.

Scoring Method: The van der Heijde modification of the Sharp score was used, which
evaluates joint erosions and joint space narrowing in hands and feet [3] [4].

Reading Process: Radiographs were scored by independent readers who were blinded to the
treatment sequence, time point, and patient group to minimize bias.

Bayesian Network Meta-Analysis (NMA) [2]
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Objective: To compare the efficacy of various JAK inhibitors (including filgotinib) and adalimumab in

the absence of direct head-to-head trials.
Literature Search:

Databases: Systematic search of PubMed for papers published between January 2010 and
December 2022.

Inclusion Criteria: Focused on RCTs in MTX-IR RA patients reporting outcomes like mTSS,
erosion, and joint space narrowing at 48/52 weeks.

Statistical Analysis:
Model: A Bayesian NMA with a fixed-effects model was performed using R software and the

BUGSnet package.
Outcome: The analysis calculated the probability of each treatment being the best for a given

outcome. Filgotinib 200 mg had the highest probability of being the best for limiting
radiographic progression.

Mechanisms of Action

The superior radiographic outcomes observed with filgotinib are rooted in its distinct mechanism of action

within the JAK-STAT pathway, which differs from adalimumab's TNF inhibition.

Filgotinib: Selective JAK1 Inhibition [5]

The following diagram illustrates the intracellular JAK-STAT signaling pathway targeted by filgotinib.
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Filgotinib is an oral, small-molecule preferential JAK1 inhibitor [5]. It intracellularly inhibits JAK1-

mediated phosphorylation, which prevents the activation of STAT proteins and their subsequent migration to

the nucleus to drive the transcription of pro-inflammatory genes [5] [6]. Its high selectivity for JAK1 is

intended to provide efficacy while minimizing off-target effects associated with other JAK enzymes [7].

Adalimumab: TNF-Alpha Inhibition [8]
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Adalimumab is a subcutaneous, biologic monoclonal antibody that targets and neutralizes the pro-

inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the extracellular space [8]. By binding to

TNF-α, it prevents the cytokine from interacting with its cell-surface receptors, thereby blunting the

downstream inflammatory cascade [8].

Key Takeaways for Researchers

Radiographic Superiority: Evidence from both direct and indirect comparisons suggests filgotinib
200 mg may offer superior inhibition of structural joint damage over adalimumab in MTX-IR patients

[2] [1].
Mechanistic Distinction: Filgotinib acts through intracellular JAK-STAT pathway inhibition, while

adalimumab acts extracellularly on a specific cytokine. This fundamental difference may explain
variations in efficacy and safety profiles [5] [8].
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Clinical Relevance: The preservation of joint integrity, as measured by mTSS, is a crucial marker of

disease modification in RA and a key endpoint for regulatory approval of DMARDs [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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